molecular formula C9H12ClNO B1530280 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine CAS No. 1247119-70-5

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine

Cat. No. B1530280
CAS RN: 1247119-70-5
M. Wt: 185.65 g/mol
InChI Key: KMYOXZVMTBCJAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improvement in Synthesis

    A study by Xia Liang highlights an improved synthesis method for 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, showcasing the use of a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent. This method offers good yield under mild reaction conditions, confirming the structure through 1H NMR and IR (Liang, 2007).

  • Rearrangement Reactions

    Anderson and Johnson explored the base-catalyzed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of 4H- and 3H-azepines. This study offers insights into the complex chemical behavior and potential applications in creating novel compounds (Anderson & Johnson, 1966).

  • Antioxidant Properties

    A research by Wijtmans et al. reported on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, indicating interesting antioxidant properties. This research contributes to the understanding of chain-breaking antioxidants in the field of pharmaceuticals and materials science (Wijtmans et al., 2004).

  • Crystal Structures

    The work by Sen Ma and colleagues on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives provides valuable information on the structural properties and potential applications in materials science (Ma et al., 2018).

Potential Applications

  • Electrochemical Behaviour

    David et al. investigated the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. This study contributes to the understanding of electrochemical properties that could be useful in developing new materials and electrochemical sensors (David et al., 1995).

  • Antimicrobial and Anticancer Properties

    A comparative study by Márquez et al. on the structural and vibrational properties of cyanopyridine derivatives highlights their potential as antimicrobial and anticancer agents. This research emphasizes the importance of structural analysis in drug development (Márquez et al., 2015).

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through a variety of mechanisms, potentially including covalent bonding or non-covalent interactions

Biochemical Pathways

The specific biochemical pathways affected by 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine are currently unknown The compound may potentially influence a variety of pathways, depending on its targets and mode of action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often a good source of this information .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOXZVMTBCJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine

CAS RN

1247119-70-5
Record name 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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